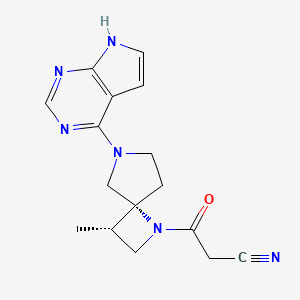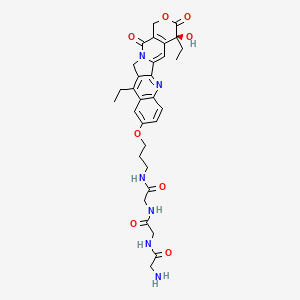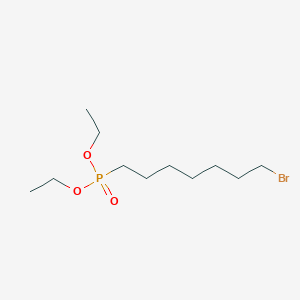
7-Bromoheptylphosphonate de diéthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 7-bromoheptylphosphonate is a chemical compound with the molecular formula C11H24BrO3P and a molecular weight of 315.18 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Applications De Recherche Scientifique
Diethyl 7-bromoheptylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Diethyl 7-bromoheptylphosphonate is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .
Biochemical Pathways
The primary biochemical pathway affected by Diethyl 7-bromoheptylphosphonate is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and plays a crucial role in a variety of cellular processes, including cell cycle progression, apoptosis, and DNA repair .
Result of Action
The action of Diethyl 7-bromoheptylphosphonate, as part of a PROTAC, results in the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or slow the progression of the disease.
Analyse Biochimique
Biochemical Properties
Diethyl 7-bromoheptylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) . It interacts with enzymes, proteins, and other biomolecules through its functional groups, which include a bromine atom and ester groups . These interactions facilitate the formation of stable bio-conjugates, making it a valuable tool in biochemical research.
Cellular Effects
Diethyl 7-bromoheptylphosphonate influences various cellular processes by acting as a non-cleavable linker in bio-conjugation . It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted degradation of specific proteins . This targeted degradation can lead to changes in cellular function, making it a useful compound for studying cellular mechanisms.
Molecular Mechanism
The molecular mechanism of diethyl 7-bromoheptylphosphonate involves its role as a PROTAC linker. It binds to target proteins and E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of the target proteins . This process is crucial for regulating protein levels within cells and can influence various cellular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, diethyl 7-bromoheptylphosphonate exhibits stability under recommended storage conditions, typically at -20°C . Over time, its effects on cellular function can be observed through in vitro and in vivo studies. Long-term exposure to this compound may lead to sustained changes in protein levels and cellular processes .
Dosage Effects in Animal Models
The effects of diethyl 7-bromoheptylphosphonate in animal models vary with different dosages. At lower doses, it can effectively target and degrade specific proteins without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions .
Metabolic Pathways
Diethyl 7-bromoheptylphosphonate is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors that facilitate the ubiquitination process, leading to the breakdown of target proteins . This interaction can affect metabolic flux and the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, diethyl 7-bromoheptylphosphonate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches its target sites for effective bio-conjugation .
Subcellular Localization
Diethyl 7-bromoheptylphosphonate is localized within specific subcellular compartments, depending on its targeting signals and post-translational modifications . These modifications direct it to particular organelles, where it can exert its effects on protein degradation and cellular function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of diethyl 7-bromoheptylphosphonate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 7-bromoheptylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted heptylphosphonates can be formed.
Oxidation Products: Oxidation of the phosphonate group can lead to the formation of phosphonic acids.
Reduction Products: Reduction reactions can yield phosphonates with lower oxidation states.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 6-bromohexylphosphonate
- Diethyl 8-bromooctylphosphonate
- Diethyl 9-bromononylphosphonate
Uniqueness
Diethyl 7-bromoheptylphosphonate is unique due to its specific chain length and the presence of a bromine atom, which makes it particularly suitable for use as a PROTAC linker . Its chemical properties allow for efficient and selective protein degradation, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1-bromo-7-diethoxyphosphorylheptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSPHWPPFSFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
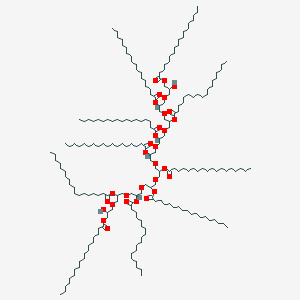
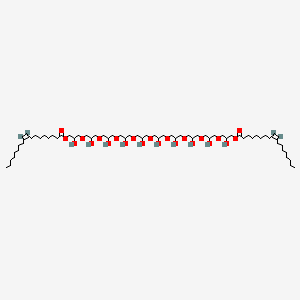
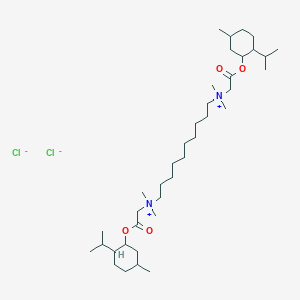
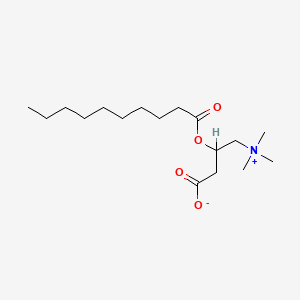
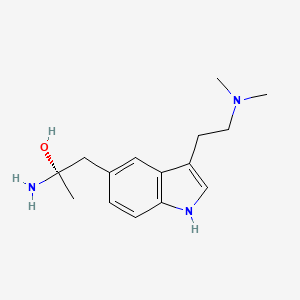
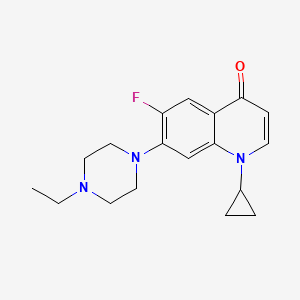
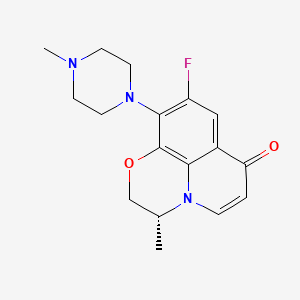
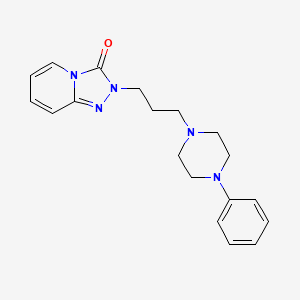
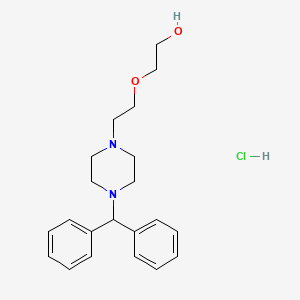

![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)

